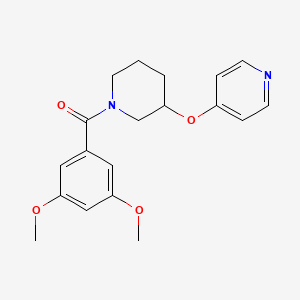

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-17-10-14(11-18(12-17)24-2)19(22)21-9-3-4-16(13-21)25-15-5-7-20-8-6-15/h5-8,10-12,16H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSOUWFVARWIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidine and phenyl rings. One common synthetic route includes:

Piperidine Derivative Synthesis: : Piperidine is reacted with pyridin-4-ol under suitable conditions to form the piperidine-pyridine linkage.

Phenyl Ring Functionalization: : The phenyl ring is functionalized with methoxy groups through a methylation reaction.

Coupling Reaction: : The piperidine-pyridine derivative is then coupled with the functionalized phenyl ring using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the ketone group to an alcohol.

Substitution: : Substitution reactions can occur at various positions on the phenyl and piperidine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Formation of corresponding oxo derivatives.

Reduction: : Formation of corresponding alcohol derivatives.

Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- This contrasts with halogenated analogs (), where electron-withdrawing groups may prioritize hydrophobic interactions.

- Heterocyclic Influence : Piperidine-pyridine systems (target compound) balance flexibility and basicity, whereas rigid triazole-thiadiazole cores () favor high-affinity but synthetically challenging scaffolds.

- Synthetic Feasibility : Bulkier analogs (e.g., naphthalene in ) are easier to synthesize via oxidation, while piperazine/piperidine-linked compounds require specialized coupling reagents.

Biological Activity

The compound (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

Key Functional Groups

- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Pyridin-4-yloxy : Contributes to the compound's pharmacological profile by interacting with various biological targets.

- Piperidine Ring : Known for its role in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an allosteric modulator, influencing the activity of muscarinic receptors, particularly M4, which are implicated in cognitive functions and pain modulation .

Pharmacological Effects

- Analgesic Properties : Research indicates that compounds with similar structures exhibit analgesic effects via μ-opioid receptor activation. The compound may have potential as a non-opioid analgesic alternative .

- Neuroprotective Effects : The piperidine component is linked to neuroprotective actions, potentially reducing neuroinflammation and oxidative stress.

- Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression through modulation of serotonin pathways .

Comparative Biological Activity

To better understand the compound's efficacy, it is useful to compare it with other related compounds. The following table summarizes the biological activities of selected analogs:

| Compound Name | Analgesic Activity (ED50 mg/kg) | Neuroprotective Effect | Antidepressant Activity |

|---|---|---|---|

| Compound A | 0.54 | Moderate | Yes |

| Compound B | 0.021 | High | No |

| (Target) | TBD | TBD | TBD |

Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of this compound using hot plate and anti-writhing models. Results indicated significant analgesic effects comparable to established opioid analgesics, with an ED50 value indicating potent efficacy in pain relief scenarios .

Study 2: Neuroprotection in Animal Models

In a neuroinflammation model, the compound demonstrated a reduction in pro-inflammatory cytokines and markers of oxidative stress, suggesting potential for treating neurodegenerative diseases. This aligns with findings from other studies on similar piperidine derivatives.

Q & A

Basic: What are the recommended synthetic routes for (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling a 3,5-dimethoxyphenyl moiety with a piperidine intermediate. For example, details a related compound’s synthesis using a base-mediated reaction in dichloromethane. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBt for the methanone linkage.

- Piperidine Functionalization : Introduce the pyridin-4-yloxy group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and base strength (NaOH vs. K₂CO₃) to improve yields.

Advanced: How can computational modeling guide the design of derivatives targeting specific receptors (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities of the compound’s methanone and piperidine groups to receptor active sites.

- QSAR Analysis : Corporate substituent effects (e.g., methoxy vs. ethoxy) from ’s pyrazoline derivatives to model activity trends .

- MD Simulations : Assess conformational stability of the pyridinyloxy-piperidine moiety in solvated systems (e.g., GROMACS) to refine pharmacophore models.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Assign peaks using DEPT-135 for piperidine CH₂ groups and aromatic protons. Compare ¹H-NMR shifts of the pyridinyloxy group (δ ~8.5 ppm) to ’s analogs .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

- HRMS : Validate molecular ion ([M+H]⁺) with mass accuracy <5 ppm.

Advanced: How can crystallographic studies resolve contradictions in proposed molecular conformations?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Compare bond angles and torsion angles to computational predictions (e.g., Gaussian 16).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) to explain packing patterns, as in ’s piperidine sulfonamide structure .

- Validate Stereochemistry : Use Flack parameters to confirm chiral centers in the piperidine ring .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (per and ’s safety sheets) .

- Ventilation : Use fume hoods to prevent inhalation of pyridine derivatives.

- Waste Disposal : Quench reactive intermediates (e.g., excess NaH) with isopropanol before aqueous neutralization .

Advanced: How can dose-response variability in cellular assays be minimized during bioactivity studies?

Methodological Answer:

- Experimental Design : Use factorial designs (e.g., 3×3 matrices) to test compound concentrations against cell viability (IC₅₀) and off-target effects .

- Normalization : Include internal controls (e.g., DMSO vehicle) and normalize data to housekeeping genes (e.g., GAPDH).

- Statistical Power : Apply ANOVA with post-hoc Tukey tests to distinguish biological vs. technical variability, as in ’s pharmacogenomics simulations .

Basic: How should stability studies be conducted to assess compound degradation under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.

- HPLC Analysis : Monitor degradation products using a C18 column (1.0 mL/min flow, 254 nm UV). Compare retention times to synthetic impurities .

- pH Stability : Test solubility and integrity in buffers (pH 1–13) to identify labile groups (e.g., ester hydrolysis).

Advanced: What strategies can resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- PK/PD Modeling : Integrate bioavailability (e.g., LogP ~2.5–3.5) and metabolic clearance (CYP450 assays) to predict in vivo activity.

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. Cross-reference with ’s pyrimidine derivatives’ metabolic pathways .

- Tissue Distribution : Apply autoradiography or whole-body imaging in rodent models to correlate target engagement with efficacy.

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC : Use a gradient of acetonitrile/water (0.1% TFA) on a Zorbax SB-C18 column (4.6 × 250 mm). Set detection at 220–280 nm.

- GC-MS : For volatile impurities, employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) .

- Validation : Follow ICH Q2(R1) guidelines for LOD, LOQ, and linearity (R² >0.995).

Advanced: How can fragment-based drug design (FBDD) improve selectivity against off-target proteins?

Methodological Answer:

- Library Screening : Test methanone and piperidine fragments in SPR or thermal shift assays to identify high-affinity motifs.

- Co-crystallization : Solve structures with off-target proteins (e.g., hERG) to guide steric hindrance modifications .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., methoxy → trifluoromethyl) using Schrödinger’s FEP+ module.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.